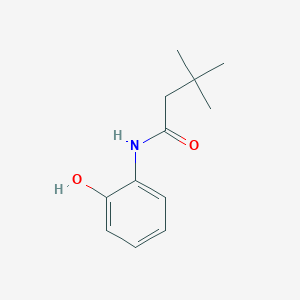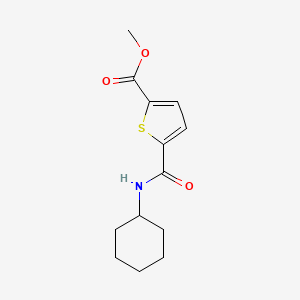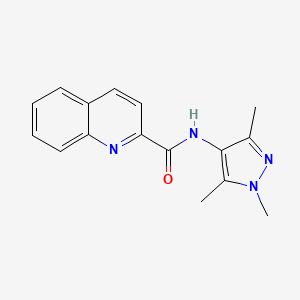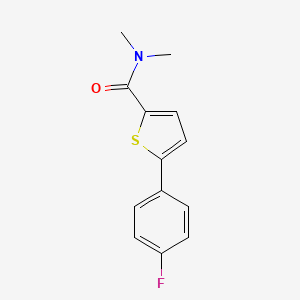
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MIPO is a heterocyclic compound that contains an isoindole-1,3-dione core structure, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. This compound has also been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
実験室実験の利点と制限
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. This compound has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain assays. This compound also has poor solubility in water, which may limit its use in certain biological assays.
将来の方向性
There are several future directions for the study of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved biological activities. Another potential direction is to investigate the molecular mechanism of action of this compound and its analogs to gain a better understanding of their biological activities. Additionally, this compound could be further studied for its potential applications in drug discovery and materials science. Overall, this compound has great potential for further research and development in various fields.
合成法
The synthesis of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione involves the reaction of 5-(piperidine-1-carbonyl)isoindole-1,3-dione with methyl iodide in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 210-212°C. The synthesis method has been optimized to improve the yield and purity of this compound.
科学的研究の応用
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). In addition, this compound has been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-14(19)11-6-5-10(9-12(11)15(16)20)13(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHOTVBFEWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
